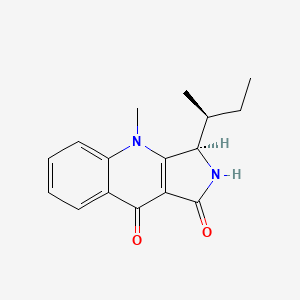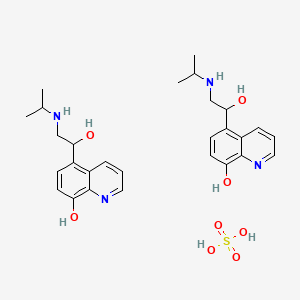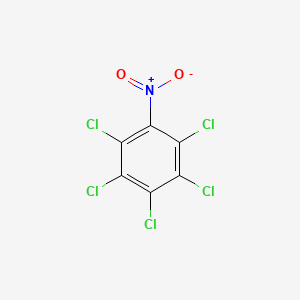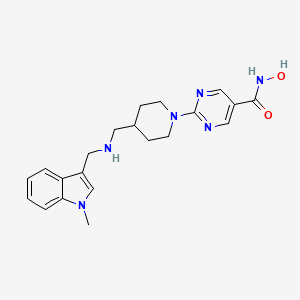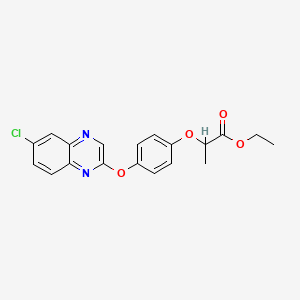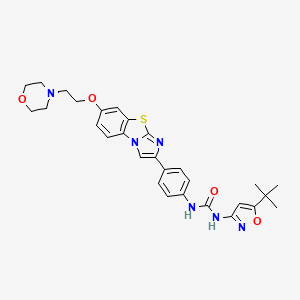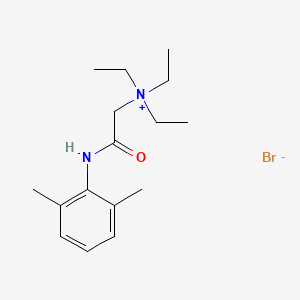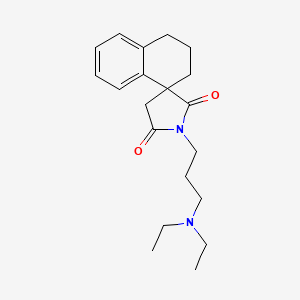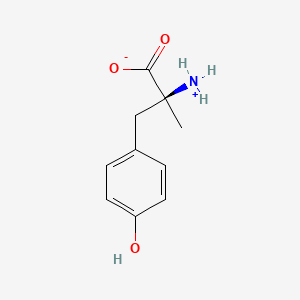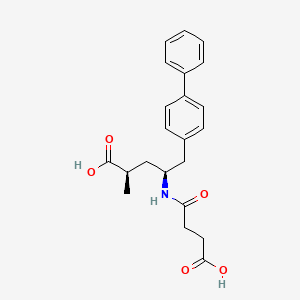
Sacubitrilat
Vue d'ensemble
Description
Sacubitrilat, also known as LBQ657, is the active metabolite of the antihypertensive drug sacubitril . It is used in the treatment of heart failure .
Synthesis Analysis
An efficient enantioselective approach of Sacubitril 1, a NEP inhibitor, has been described. The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric diydroxylation (AD), and Heck coupling reactions as key steps .Molecular Structure Analysis
This compound has a molecular formula of C22H25NO5 . Its IUPAC name is (2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid .Chemical Reactions Analysis
This compound has demonstrated promising anticancer activity against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231) cells . It induces apoptotic-mediated cell death by generating high ROS and arresting the cell cycle at the subG0/G1 phases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.4 g/mol . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique
Applications anticancéreuses
Le sacubitrilat a été repositionné en tant qu'agent anticancéreux puissant . Il a démontré une activité anticancéreuse prometteuse contre le cancer colorectal (SW-480) et le cancer du sein triple négatif (MDA-MB-231) . Les valeurs de CI50 étaient respectivement de 14,07 μg/mL et de 23,02 μg/mL .
Arrêt du cycle cellulaire
Il a été constaté que le this compound arrêtait le cycle cellulaire en phase G0/G1 . Cela peut conduire à l'inhibition de la prolifération cellulaire, qui est un facteur clé dans la croissance des cellules cancéreuses .
Induction de l'apoptose
Le this compound induit la mort cellulaire par apoptose . Cela signifie qu'il déclenche la mort programmée des cellules cancéreuses, ce qui est un résultat souhaitable dans le traitement du cancer .
Inhibition des isoformes HDAC
Il a été constaté que le this compound inhibait les isoformes HDAC au niveau transcriptomique de 0,7 à 0,9 fois et au niveau protéomique de 0,5 à 0,6 fois par rapport au contrôle . Les HDAC sont des enzymes qui sont souvent surexprimées dans les cellules cancéreuses, et leur inhibition peut conduire à la suppression de la croissance du cancer .
Modulation de l'expression des protéines
Il a été constaté que le this compound augmentait l'expression des protéines du suppresseur tumoral (p53) et des marqueurs pro-apoptotiques (Bax et Bid) de 0,2 à 2,5 fois, tout en diminuant l'expression des protéines anti-apoptotiques Bcl2 et Nrf2 de 0,2 à 0,5 fois par rapport au contrôle . Cette modulation de l'expression des protéines peut contribuer à la suppression de la croissance du cancer .
Traitement de l'insuffisance cardiaque
Le this compound, en association avec le valsartan (connu sous le nom de LCZ696), est un inhibiteur de la néprilysine et du récepteur de l'angiotensine de première génération (ARNI) qui supprime simultanément l'activation du RAAS par le blocage des récepteurs de type 1 de l'angiotensine II et améliore les peptides vasoactifs, y compris les PN, par l'inhibition de la néprilysine, l'enzyme responsable de leur dégradation . Cela en fait un médicament puissant pour le traitement de l'insuffisance cardiaque .
Mécanisme D'action
Target of Action
Sacubitrilat, the active metabolite of Sacubitril, primarily targets neprilysin , a neutral endopeptidase . Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which are hormones that help regulate blood pressure and fluid balance . In addition to natriuretic peptides, neprilysin also degrades other peptides including glucagon, glucagon-like peptide-1 (GLP-1), bradykinin, substance P, neurotensin, oxytocin, enkephalins, angiotensin I, endothelin-1 .
Mode of Action
This compound inhibits neprilysin, preventing it from breaking down natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides are released under atrial and ventricle stress, leading to vasodilation, natriuresis, and diuresis . By inhibiting neprilysin, this compound increases the concentration of these peptides, enhancing their effects .
Biochemical Pathways
The inhibition of neprilysin by this compound leads to increased levels of natriuretic peptides, which activate downstream receptors causing vasodilation, natriuresis, and diuresis . This results in reduced blood volume and lower blood pressure . Additionally, this compound has been found to modulate epigenetic and apoptotic regulators, demonstrating potential anticancer activity .
Pharmacokinetics
Sacubitril is rapidly absorbed and converted to this compound. The maximum plasma concentrations of Sacubitril, this compound, and Valsartan (when administered in combination) are reached within 0.5, 1.5-2.0, and 2.0-3.0 hours, respectively . Sacubitril is predominantly eliminated as this compound through the kidneys, while Valsartan is mainly eliminated via the biliary route .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the pharmacokinetics of this compound . Additionally, the patient’s health status, such as the presence of renal or hepatic impairment, can affect the pharmacokinetics and thus the action of this compound .
Safety and Hazards
Orientations Futures
The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan .
Propriétés
IUPAC Name |
(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNVUFHFMVMDB-BEFAXECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164369 | |
| Record name | LBQ-657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149709-44-4 | |
| Record name | LBQ-657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sacubitrilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LBQ-657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACUBITRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



